N-(4-chlorophenyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-ethoxybenzamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain, inflammation, and fever. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Celecoxib is a widely studied compound due to its potential therapeutic applications.
作用機序
Celecoxib selectively inhibits COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib has also been shown to have potential anticancer effects by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
Celecoxib is widely used in laboratory experiments due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a useful compound for studying the inflammatory response. However, Celecoxib has limitations as well. It has been associated with an increased risk of cardiovascular events, such as heart attack and stroke, and caution should be exercised when using Celecoxib in patients with a history of cardiovascular disease.
将来の方向性
Celecoxib has potential therapeutic applications in various conditions such as cancer, Alzheimer's disease, and cardiovascular disease. Future research should focus on the development of new formulations of Celecoxib that can improve its therapeutic efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the mechanism of action of Celecoxib and its potential use in the prevention and treatment of various diseases.
合成法
The synthesis of Celecoxib involves the reaction between 4-chlorobenzenesulfonyl chloride and 4-ethoxyaniline in the presence of a base, followed by the reaction with 4,4'-dihydroxybenzophenone. The product is then purified by recrystallization to obtain pure Celecoxib.
科学的研究の応用
Celecoxib has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Celecoxib has been used for the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has also been studied for its potential use in the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLGHAFMOXIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357606 |
Source
|
Record name | N-(4-chlorophenyl)-4-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-ethoxybenzamide | |
CAS RN |
346721-79-7 |
Source
|
Record name | N-(4-chlorophenyl)-4-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。